1-Methyl-2-phenylazetidin-2-yl carbamate
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Overview
Description
1-Methyl-2-phenylazetidin-2-yl carbamate is an organic compound that belongs to the class of carbamates Carbamates are widely recognized for their diverse applications in medicinal chemistry, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenylazetidin-2-yl carbamate can be synthesized through several methods. One common approach involves the reaction of 1-methyl-2-phenylazetidine with carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-phenylazetidin-2-yl carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often resulting in the formation of primary or secondary amines.
Substitution: Substituted carbamates with varying functional groups.
Scientific Research Applications
1-Methyl-2-phenylazetidin-2-yl carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug to enhance the bioavailability of active pharmaceutical ingredients.
Industry: Utilized in the production of pesticides and fungicides due to its carbamate structure
Mechanism of Action
The mechanism of action of 1-methyl-2-phenylazetidin-2-yl carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase by forming a stable carbamate-enzyme complex. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent physiological effects .
Comparison with Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison: 1-Methyl-2-phenylazetidin-2-yl carbamate is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties. Compared to simpler carbamates like methyl carbamate and ethyl carbamate, this compound exhibits enhanced stability and specificity in its interactions with biological targets. The presence of the phenyl group also contributes to its increased lipophilicity and potential for crossing biological membranes .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(1-methyl-2-phenylazetidin-2-yl) carbamate |
InChI |
InChI=1S/C11H14N2O2/c1-13-8-7-11(13,15-10(12)14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,12,14) |
InChI Key |
HQZUFDWGZDJBOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC1(C2=CC=CC=C2)OC(=O)N |
Origin of Product |
United States |
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